molecular formula C17H12ClN3O5S3 B2756777 2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide CAS No. 797018-96-3

2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2756777
CAS No.: 797018-96-3
M. Wt: 469.93
InChI Key: HHVFMIAXMIQRHN-UHFFFAOYSA-N
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Description

The compound 2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide is a sulfonamide-containing acetamide derivative with a 1,3-thiazole core. Its structure features:

  • A 1,3-thiazol-2-yl ring substituted at position 5 with a 4-nitrobenzenesulfonyl group.
  • An N-linked acetamide moiety at position 2 of the thiazole, further substituted with a 4-chlorophenylsulfanyl group.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O5S3/c18-11-1-5-13(6-2-11)27-10-15(22)20-17-19-9-16(28-17)29(25,26)14-7-3-12(4-8-14)21(23)24/h1-9H,10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVFMIAXMIQRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Sulfonylation: The thiol is then sulfonylated with 4-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide.

    Acetylation: Finally, the sulfonamide is acetylated with chloroacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid can be used as reducing agents.

    Substitution: Sodium methoxide or potassium tert-butoxide can be used as nucleophiles in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. The compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the disruption of normal cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling a comparative analysis:

SirReal2

IUPAC Name : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
Molecular Formula : C₂₂H₂₀N₄OS₂
Key Features :

  • Thiazole core substituted with a naphthalene group at position 3.
  • Sulfanyl acetamide linked to a pyrimidine ring.
    Biological Activity : Potent SIRT2 inhibitor (IC₅₀ = 0.13 μM), with demonstrated selectivity over SIRT1/3 .
    Comparison : Unlike the target compound, SirReal2 lacks a nitrobenzenesulfonyl group but shares the thiazole-acetamide scaffold. The naphthalene substituent enhances hydrophobic interactions in SIRT2 binding, whereas the nitrobenzenesulfonyl group in the target molecule may confer distinct electronic effects or solubility properties.

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

IUPAC Name : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Molecular Formula : C₉H₉ClN₂O₅S
Key Features :

  • Nitro-substituted phenyl ring.
  • Sulfonamide and acetamide functionalities.
    Synthesis : Prepared via acetylation of N-(4-chloro-2-nitrophenyl)methanesulfonamide .
    Comparison : While lacking a thiazole ring, this compound shares the nitro and sulfonamide groups with the target molecule. Such groups are critical for π-π stacking and hydrogen bonding in enzyme inhibition . However, the absence of a heterocyclic core limits its structural diversity compared to the target compound.

VA17 (N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide)

Molecular Formula : C₁₅H₁₆ClN₅OS
Key Features :

  • 1,3,4-Thiadiazole core substituted with a 4-chlorophenyl group.
  • Piperidine-linked acetamide at position 2. Comparison: Replacing the thiazole with a thiadiazole ring alters electronic properties and steric bulk. The piperidine group may enhance membrane permeability compared to the nitrobenzenesulfonyl substituent in the target compound.

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

CAS : 573943-43-8
Molecular Formula : C₁₉H₁₆ClN₃S₃
Key Features :

  • Dual sulfanyl groups on a thiadiazole ring.
  • Chlorophenyl and methylphenyl substituents. The benzylsulfanyl group provides steric bulk absent in the target compound’s nitrobenzenesulfonyl group .

N-(4-Methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8w)

Molecular Formula : C₁₉H₁₇N₅O₂S
Key Features :

  • Oxadiazole core with an indole substituent.
  • Pyridinyl acetamide linkage. Comparison: The oxadiazole ring offers different hydrogen-bonding capabilities compared to thiazole. The indole group may mimic tryptophan residues in enzyme active sites, a feature absent in the target compound .

Key Observations

Thiazole vs.

Biological Data Gaps : Direct pharmacological data for the target compound are lacking. Testing against SIRT isoforms, antimicrobial assays, or enzyme inhibition studies (e.g., LOX, cholinesterase) is recommended based on analog activities .

Q & A

Q. Critical Factors :

  • Temperature control during sulfonylation minimizes side reactions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

What spectroscopic and crystallographic methods are recommended for confirming the structure and purity of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks: thiazole protons (δ 7.2–7.5 ppm), sulfonyl group (δ 3.1–3.3 ppm), and aromatic protons (δ 7.8–8.2 ppm for nitrobenzene) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and sulfonamide (S=O, δ 55–60 ppm) groups .
  • Mass Spectrometry (HRMS) : Exact mass calculation for C₁₇H₁₃ClN₃O₄S₃ (expected [M+H]⁺: 466.96) .
  • X-ray Crystallography : Use SHELXL for refinement (monoclinic space group, Z = 4) to resolve bond lengths and angles .

How can researchers design assays to evaluate the biological activity of this compound, particularly against antimicrobial or anticancer targets?

Q. Basic Research Focus

  • Antimicrobial Screening :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–128 µg/mL) .
    • Time-Kill Curves : Assess bactericidal effects at 2× MIC over 24 hours .
  • Anticancer Activity :
    • MTT Assay : Screen against human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination (48–72 hours incubation) .
    • Apoptosis Markers : Use flow cytometry for Annexin V/PI staining .

What strategies can resolve contradictions in biological activity data across different studies?

Q. Advanced Research Focus

  • Purity Validation : Reanalyze compound batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required) .
  • Assay Standardization :
    • Use consistent cell culture conditions (e.g., FBS concentration, passage number).
    • Validate target engagement via enzyme inhibition assays (e.g., COX-2 or kinase activity) .
  • Structural Analog Comparison : Compare activity with analogs lacking the 4-nitrobenzenesulfonyl group to isolate pharmacophore contributions .

How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

Q. Advanced Research Focus

  • Modular Substituent Variation :
    • Replace 4-chlorophenyl with electron-deficient (e.g., 4-CF₃) or electron-rich (e.g., 4-OCH₃) groups to assess electronic effects on bioactivity .
    • Modify the thiazole ring with methyl or ethyl substituents to probe steric effects .
  • Computational Modeling :
    • Perform docking studies (AutoDock Vina) against validated targets (e.g., E. coli DNA gyrase) to predict binding modes .
    • Use QSAR models to correlate logP values with antimicrobial potency .

What crystallographic challenges arise in determining this compound’s structure, and how can SHELX software address them?

Q. Advanced Research Focus

  • Challenges :
    • Twinned Crystals : Common due to flexible sulfonamide linkages. Use TWINABS in SHELXL for data correction .
    • Disorder : Nitro groups may exhibit rotational disorder. Apply PART instructions to refine occupancy .
  • Refinement Protocols :
    • Anisotropic refinement for non-H atoms.
    • Validate H-bonding networks (e.g., N–H···O=S interactions) using OLEX2 visualization .

How does the nitrobenzenesulfonyl group influence the compound’s reactivity and metabolic stability?

Q. Advanced Research Focus

  • Reactivity : The strong electron-withdrawing nitro group enhances electrophilicity, facilitating nucleophilic attacks (e.g., thiol-disulfide exchange) .
  • Metabolic Stability :
    • In Vitro Microsomal Assays : Monitor nitro-reduction metabolites (e.g., amine derivatives) using LC-MS .
    • CYP450 Inhibition : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

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